Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride

Peroxynitrite decomposition Superoxide dismutase mimetic Reactive nitrogen species

Procure Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride (MnTBAP) when your experimental design demands unambiguous peroxynitrite (ONOO⁻) attribution. This anionic Mn-porphyrin is essentially devoid of SOD activity (log kcat(O2•−) ≈ 3.16) yet retains potent ONOO⁻ scavenging (log kred = 5.06), enabling researchers to isolate the ONOO⁻ axis of oxidative injury without confounding superoxide dismutation. Unlike cationic analogs (e.g., MnTE-2-PyP), MnTBAP does not engage in deleterious redox cycling with cytochrome P450 reductase, eliminating artefactual superoxide generation in NADPH-rich tissues. Its exceptional metabolic stability sustains CSF and blood concentrations for ≥10 h and ≥24 h respectively—making it the preferred tool compound for CNS and chronic in vivo models.

Molecular Formula C48H28ClMnN4O8
Molecular Weight 879.1 g/mol
CAS No. 55266-18-7
Cat. No. B3026439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMn(III) meso-Tetra (4-carboxyphenyl) porphine chloride
CAS55266-18-7
Molecular FormulaC48H28ClMnN4O8
Molecular Weight879.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)[O-])C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)O.Cl.[Mn+3]
InChIInChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3
InChIKeyXHVDAQLNUQLQKW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride (MnTBAP): Procurement-Relevant Identity and Class Context


Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride (CAS 55266-18-7, commonly abbreviated MnTBAP) is a synthetic, water-soluble anionic manganese(III) porphyrin complex. It belongs to the class of metalloporphyrin-based catalytic antioxidants and is widely recognized as a cell-permeable peroxynitrite decomposition catalyst and superoxide dismutase (SOD) mimetic [1]. Unlike many cationic Mn-porphyrin analogs, MnTBAP bears four peripheral carboxylate groups that confer distinct electrochemical properties, biological stability, and a unique selectivity profile against reactive oxygen and nitrogen species [2].

Why Not Just Any Mn-Porphyrin? MnTBAP's Non-Interchangeability Rationale for Procurement


Substituting MnTBAP with another Mn-porphyrin or SOD/catalase mimic without rigorous justification is scientifically unsound. The anionic carboxylate-substituted MnTBAP exhibits a fundamentally different reactivity profile from cationic N-alkylpyridinium-substituted analogs (e.g., MnTE-2-PyP, MnTM-4-PyP). Pure MnTBAP is essentially inert toward superoxide dismutation (log kcat(O2•−) ≈ 3.16) yet retains potent peroxynitrite scavenging capacity (log kred(ONOO−) = 5.06), making it a selective ONOO− decomposition catalyst rather than a broad-spectrum SOD mimic [1]. Furthermore, MnTBAP does not participate in potentially deleterious redox cycling with cytochrome P450 reductase, a documented liability of cationic Mn-porphyrins that can generate secondary superoxide in the presence of NADPH and oxygen [2]. These quantitative mechanistic differences mean that experimental outcomes obtained with MnTBAP cannot be extrapolated to other Mn-porphyrins, and vice versa.

Quantitative Differentiation Evidence: MnTBAP vs. Closest Porphyrin and Non-Porphyrin Competitors


Peroxynitrite Scavenging Selectivity Over Superoxide Dismutation: MnTBAP vs. MnTE-2-PyP

Pure MnTBAP is functionally a peroxynitrite-selective scavenger, not a genuine SOD mimic. Its superoxide dismutation rate constant (log kcat(O2•−) ≈ 3.16) is approximately 5 orders of magnitude lower than that of the cationic Mn-porphyrin MnTE-2-PyP (log kcat ≈ 7.79) and roughly 6 orders of magnitude below that of native Cu,Zn-SOD [1]. In contrast, its peroxynitrite reduction rate constant (log kred(ONOO−) = 5.06 for pure MnTBAP) is only ~2.5 orders of magnitude lower than MnTE-2-PyP [1]. In a carrageenan-induced pleurisy mouse model, MnTE-2-PyP was 33-fold more potent than MnTBAP at blocking 3-nitrotyrosine formation (a peroxynitrite footprint), with effective doses of 0.3 mg/kg for MnTE-2-PyP vs. 10 mg/kg for MnTBAP [1]. This establishes MnTBAP as a selective peroxynitrite decomposition catalyst with negligible in vivo SOD activity, in stark contrast to MnTE-2-PyP which is a potent dual SOD/peroxynitrite mimic.

Peroxynitrite decomposition Superoxide dismutase mimetic Reactive nitrogen species Selectivity ratio

Absence of Cytochrome P450 Reductase Redox Cycling: MnTBAP vs. Cationic Mn-Porphyrins (MnTM-4-PyP)

A critical liability of cationic N-alkylpyridinium-substituted Mn-porphyrins (e.g., MnTM-4-PyP) is their ability to redox-cycle with cytochrome P450 reductase in the presence of molecular oxygen and NADPH, which can generate superoxide and paradoxically exacerbate oxidative stress [1]. MnTBAP and its β-octabrominated analog MnBr8TBAP, bearing anionic carboxylate substituents, do not engage in this redox cycling [1]. This was demonstrated by comparing MnTM-4-PyP (which does cycle) directly against MnTBAP and MnBr8TBAP (which do not) under standardized in vitro conditions with purified P450 reductase, NADPH, and oxygen monitoring [1]. The absence of this pro-oxidant mechanism is a verifiable procurement-relevant differentiator: in experimental systems where unintended superoxide generation would confound results, MnTBAP offers a mechanistically cleaner profile than cationic Mn-porphyrins of comparable or greater nominal potency.

Redox cycling Cytochrome P450 reductase Pro-oxidant risk NADPH oxidase Safety pharmacology

In Vivo Stability and Sustained CSF Concentration: MnTBAP vs. EUK-134 and Methylprednisolone

In a rat spinal cord injury (SCI) model, MnTBAP demonstrated vastly superior in vivo stability compared to the Mn-Salen complex EUK-134 and methylprednisolone. MnTBAP concentrations in CSF and blood remained stable across the entire 10 h and 24 h collection periods, respectively [1]. In contrast, blood concentrations of EUK-134 and methylprednisolone rapidly declined to near-baseline levels by 4 h and 2 h post-administration, respectively [1]. The stability rank order was MnTBAP >> EUK-134 > methylprednisolone. Despite markedly lower blood–spinal cord barrier penetration (CSF/blood ratio: MnTBAP 4.42 ± 0.73% vs. EUK-134 32 ± 3.1% in injured rats), the exceptional stability of MnTBAP enabled a lower administered dose to yield a higher sustained CSF concentration than EUK-134 or methylprednisolone at higher doses [1]. This stability-driven pharmacokinetic advantage is unique to MnTBAP among the tested catalytic antioxidants.

Pharmacokinetics Blood-brain barrier Cerebrospinal fluid Sustained exposure Spinal cord injury

Catalase-Like Activity Comparison: MnTBAP vs. M40403 (Mn(II) Cyclic Polyamine) and Native Catalase

Among classes of redox-active therapeutics, MnTBAP exhibits a quantifiable catalase-like activity with kcat(H2O2) = 5.8 M⁻¹ s⁻¹ [1]. This is comparable in magnitude to the Mn(II) cyclic polyamine-based SOD mimic M40403 (kcat = 8.2 M⁻¹ s⁻¹) [1]. However, a critical distinction exists: M40403 is reported to have SOD activity but lacks peroxynitrite scavenging capacity [1]. MnTBAP, conversely, couples its modest H2O2 disproportionation activity with robust peroxynitrite scavenging (log kred(ONOO−) = 5.06) [1]. The catalase-like activity of both synthetic mimics remains orders of magnitude below native catalase (kcat ≈ 10⁶ M⁻¹ s⁻¹), so neither compound serves as a functional catalase replacement; however, the combination of catalase-like and peroxynitrite-scavenging activities within a single molecular entity is a differentiating feature of MnTBAP [1].

Catalase mimetic Hydrogen peroxide disproportionation Turnover number Enzyme mimicry

Potency Enhancement Through β-Octabromination: MnBr8TBAP as an Improved MnTBAP Analog vs. MnTM-4-PyP

A major limitation of MnTBAP is its relatively low metal-centered redox potential (E1/2 significantly below 0 mV vs. NHE), which constrains its SOD-like activity [1]. β-Octabromination yields MnBr8TBAP, which elevates the Mn(III)/Mn(II) reduction potential to E1/2 = +128 mV vs. NHE while retaining the anionic character and the absence of P450 reductase redox cycling [1]. MnBr8TBAP achieves an SOD-like IC50 of 0.7 µM, identical to the cationic MnTM-4-PyP, yet the latter has a considerably lower redox potential of E1/2 = 0 mV vs. NHE [1]. In paraquat- and hypoxia-induced cellular injury models, MnBr8TBAP is at least 8-fold more protective than the non-brominated parent MnTBAP [1]. This head-to-head comparison within the same carboxylate-substituted porphyrin family establishes that β-octabromination is the key structural determinant for potency improvement, enabling MnBr8TBAP to match the SOD-like potency of cationic analogs without acquiring their P450 redox-cycling liability.

β-Octabromination Redox potential tuning SOD-like activity Structure-activity relationship Halogenated porphyrin

Endothelial Cell Protection Potency: MnTBAP EC50 vs. Literature Baselines for Mn-Salen (EUK-8) and Mn-Porphyrin Analogs

MnTBAP protects endothelial cells against paraquat-induced (2 mM) oxidative stress in a dose-dependent manner with an EC50 of ~40 µM . This cell-based protection assay provides a standardized potency benchmark. While a direct head-to-head EC50 comparison against MnTE-2-PyP or EUK-8 under identical paraquat exposure conditions is not available from a single study, class-level inference indicates that MnTBAP's EC50 is considerably higher (less potent) than that of MnTE-2-PyP, consistent with MnTBAP's ~5-order-of-magnitude lower SOD activity [1]. The protective effect is attributable primarily to peroxynitrite scavenging rather than superoxide dismutation, as MnTBAP inhibits peroxynitrite-mediated dihydrorhodamine 123 oxidation but does not scavenge nitric oxide . This assay context is critical: in models where paraquat toxicity proceeds via superoxide generation, MnTBAP will underperform relative to potent SOD mimics; in models where secondary peroxynitrite formation is the dominant injury mechanism, MnTBAP's protective profile becomes more competitive.

Endothelial protection Paraquat toxicity EC50 Cell-based assay Catalytic antioxidant

Evidence-Based Procurement Scenarios for Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride (MnTBAP)


Mechanistic Dissection of Peroxynitrite-Specific Pathology in Cellular and In Vivo Models

In experimental designs where the goal is to isolate the contribution of peroxynitrite (ONOO−) to disease pathology—distinct from superoxide or hydrogen peroxide—MnTBAP is the preferred tool compound. As demonstrated by Batinić-Haberle et al., pure MnTBAP is essentially devoid of biologically meaningful SOD activity (log kcat(O2•−) ≈ 3.16, ~5 orders below MnTE-2-PyP) but retains potent peroxynitrite scavenging (log kred(ONOO−) = 5.06) [1]. This selectivity profile allows researchers to attribute protective effects specifically to ONOO− decomposition rather than to upstream superoxide dismutation. In the SOD-deficient E. coli model, MnTBAP failed to rescue growth—confirming its lack of in vivo SOD activity—while MnTE-2-PyP fully restored wild-type growth [1]. Procurement of MnTBAP over dual-activity mimics is therefore essential for studies requiring mechanistic clarity on the peroxynitrite axis of oxidative injury.

Long-Duration In Vivo CNS Oxidative Stress Studies Requiring Sustained Antioxidant Exposure Without Repeated Dosing

For chronic in vivo models—particularly those involving the central nervous system—MnTBAP offers a pharmacokinetic advantage rooted in its exceptional metabolic stability. Wu et al. demonstrated that MnTBAP concentrations in rat CSF and blood remain stable for ≥10 h and ≥24 h, respectively, whereas the Mn-Salen competitor EUK-134 declines to near-baseline levels within 4 h in blood [2]. Critically, despite ~7-fold lower blood–spinal cord barrier penetration than EUK-134, MnTBAP's superior stability results in higher absolute CSF concentrations at lower administered doses [2]. This stability-driven sustained exposure makes MnTBAP a procurement priority for spinal cord injury, neurodegeneration, and neuroinflammation models where repeated compound administration is logistically challenging or would introduce confounding stress artifacts.

Oxidative Stress Studies in Tissues with High Cytochrome P450 Reductase Activity (Liver, Adrenal, Placenta)

Cationic Mn-porphyrins such as MnTM-4-PyP carry a documented risk of redox cycling with cytochrome P450 reductase in the presence of NADPH and oxygen, leading to unintended superoxide generation that can paradoxically exacerbate oxidative stress [3]. MnTBAP does not participate in this redox cycling, making it the safer choice for studies conducted in P450 reductase-rich tissues (liver, adrenal cortex, placental syncytiotrophoblast) or in any experimental system where NADPH is exogenously supplied [3]. Procuring MnTBAP eliminates the confounding variable of compound-driven superoxide production, ensuring that observed effects are attributable to the intended antioxidant pharmacology rather than to an artefactual pro-oxidant mechanism.

Structure-Activity Relationship Studies Within the Carboxylate-Substituted Porphyrin Series: Benchmarking MnTBAP as the Parent Scaffold

For medicinal chemistry and bioinorganic chemistry groups exploring the structure-activity landscape of anionic Mn-porphyrins, MnTBAP serves as the essential non-brominated reference compound. The Kachadourian et al. study establishes that β-octabromination of the MnTBAP scaffold elevates the redox potential from a low value to E1/2 = +128 mV vs. NHE and improves cellular protective potency by ≥8-fold, while retaining the favorable absence of P450 reductase redox cycling [3]. MnTBAP procurement is therefore indispensable as the baseline comparator for any novel carboxylate-substituted or halogenated Mn-porphyrin analog, enabling rigorous quantification of the potency gain attributable to each structural modification.

Quote Request

Request a Quote for Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.